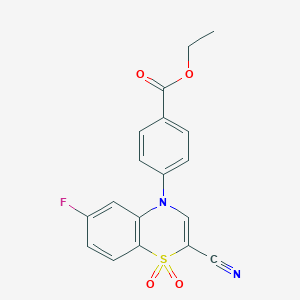

ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate

Description

Ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate is a heterocyclic compound featuring a 1,4-benzothiazine core substituted with a cyano (-CN) group at position 2, a fluorine atom at position 6, and a sulfone (-SO₂) moiety. The benzoate ester group at the 4-position enhances lipophilicity, which may influence pharmacokinetic properties.

Properties

IUPAC Name |

ethyl 4-(2-cyano-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O4S/c1-2-25-18(22)12-3-6-14(7-4-12)21-11-15(10-20)26(23,24)17-8-5-13(19)9-16(17)21/h3-9,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNGNBWGHDSRLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has shown potential as a bioactive compound with various biological activities.

Medicine: It is being investigated for its potential therapeutic properties, including its use as a drug candidate.

Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Effects

The 1,4-benzothiazine core in the target compound distinguishes it from pyrimidine-based analogs (e.g., ethyl 4-(5-allyl-6-methyl-2-phenylpyrimidin-4-yl-amino)benzoate in ). Key differences include:

- Sulfone Group: The 1,1-dioxido moiety increases polarity and rigidity, which may reduce conformational flexibility compared to non-sulfonated heterocycles .

Table 1: Structural and Functional Comparison

Bioactivity and Reactivity

- Enzyme Inhibition : Pyrimidine derivatives () exhibit phosphodiesterase 4 (PDE4) inhibition due to planar aromatic systems facilitating π-π interactions. The target compound’s benzothiazine core may offer similar bioactivity but with altered selectivity due to sulfone and fluorine substituents .

- Reactivity: Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity in resin polymerization compared to methacrylate derivatives. By contrast, the target compound’s electron-withdrawing groups may reduce nucleophilic reactivity but enhance stability in biological environments .

Crystallographic and Conformational Analysis

- Crystal Packing : Pyrimidine derivatives () adopt near-planar geometries (dihedral angles <10°), whereas the sulfone group in the target compound may induce greater torsional strain or unique packing motifs .

Biological Activity

Ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate is a complex organic compound belonging to the class of benzothiazine derivatives. Its unique structure, characterized by a cyano group and a fluoro substituent, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H13FN2O4S, with a molecular weight of 372.37 g/mol. The compound's structure is essential for its biological activity, as it allows for interactions with various biological targets.

Preliminary studies indicate that this compound exhibits several mechanisms of action:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its structural features may enhance its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anticancer Potential : Initial findings suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 3-(2-cyano-7-fluoro-1,1-dioxido-4H-benzothiazin-4-yl)benzoate | Cyano and fluoro substituents | Antimicrobial | Different position of cyano group |

| Ethyl 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-benzothiazin]benzoate | Dimethylbenzoyl group | Anticancer | Contains dimethyl substitution |

| Ethyl 3-(2-cyano-N-methylbenzothiazine)benzoate | N-methyl substitution | Antimicrobial | N-methyl group alters activity profile |

The unique combination of functional groups in this compound sets it apart from these similar compounds, potentially leading to distinct biological activities and applications .

Case Studies and Research Findings

Research has highlighted the potential of this compound in various therapeutic contexts:

- Antibacterial Activity : In vitro studies have demonstrated that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Anticancer Studies : Preliminary investigations into its anticancer effects have shown that the compound induces apoptosis in specific cancer cell lines. Further research is necessary to elucidate the underlying mechanisms and optimize its efficacy .

- Toxicity Assessments : Toxicity studies indicate that ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-y)benzoate has a relatively low cytotoxic profile in non-target cells, making it a promising candidate for drug development .

Q & A

Basic: What are the critical steps in synthesizing ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, a benzothiazine precursor can be reacted with ethyl 4-substituted benzoate derivatives. Key steps include:

- Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance reactivity for nucleophilic substitutions .

- Purification: Column chromatography (silica gel, petroleum ether/dichloromethane mixtures) is effective for isolating the target compound .

- Characterization: Use NMR (¹H/¹³C) to confirm substituent positions and mass spectrometry for molecular weight validation.

Advanced: How can reaction yields be optimized for the sulfone and cyano functional groups in this compound?

Methodological Answer:

Optimization strategies include:

- Temperature Control: Elevated temperatures (80–100°C) improve reaction rates but require monitoring to avoid decomposition .

- Catalyst Use: Anhydrous potassium carbonate or KI can facilitate deprotonation and stabilize intermediates .

- Protecting Groups: Temporarily protecting reactive sites (e.g., fluorine or cyano groups) minimizes side reactions. Post-synthesis deprotection under mild conditions (e.g., acidic hydrolysis) preserves functionality.

Basic: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR identifies aromatic protons and substituent splitting patterns (e.g., fluorine coupling in the benzothiazine ring). ¹³C NMR confirms carbonyl (C=O) and cyano (CN) groups .

- X-ray Crystallography: Resolves ambiguities in stereochemistry and bond lengths, especially for sulfone (SO₂) and cyano group orientations .

- IR Spectroscopy: Validates sulfone (1150–1300 cm⁻¹) and cyano (2200–2250 cm⁻¹) functional groups.

Advanced: How should researchers address contradictory spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

- 2D NMR Techniques: HSQC and HMBC correlate proton and carbon signals to resolve overlapping peaks or confirm connectivity .

- Computational Modeling: DFT calculations (e.g., Gaussian software) predict NMR chemical shifts and compare them with experimental data.

- Crystallographic Validation: Single-crystal X-ray diffraction provides definitive structural evidence .

Basic: What methods are suitable for assessing solubility and stability in biological assays?

Methodological Answer:

- Shake-Flask Method: Dissolve the compound in PBS/DMSO mixtures and measure saturation concentration via HPLC .

- Stability Tests: Incubate at physiological pH (7.4) and monitor degradation over 24–72 hours using UV-Vis spectroscopy.

- LogP Determination: Reverse-phase HPLC or octanol-water partitioning predicts membrane permeability .

Advanced: How to design experiments to study electronic effects of the sulfone and cyano groups on reactivity?

Methodological Answer:

- Kinetic Studies: Compare reaction rates of derivatives lacking sulfone/cyano groups under identical conditions.

- Electron Density Mapping: Use X-ray crystallography or DFT to visualize electron-withdrawing effects on aromatic rings .

- Electrochemical Analysis: Cyclic voltammetry quantifies redox potentials influenced by substituents.

Basic: What chromatographic methods ensure purity for pharmacological studies?

Methodological Answer:

- HPLC: C18 columns with acetonitrile/water gradients separate impurities; monitor at 254 nm for aromatic moieties .

- TLC Validation: Silica gel plates with UV visualization confirm homogeneity during synthesis .

Advanced: How to resolve discrepancies between elemental analysis and mass spectrometry data?

Methodological Answer:

- Repeat Analyses: Ensure sample dryness to avoid moisture interference in elemental analysis.

- High-Resolution MS: Resolve isotopic patterns and confirm molecular formula (e.g., Q-TOF instruments).

- Alternative Techniques: X-ray crystallography provides empirical formula validation .

Basic: What safety protocols are critical when handling fluorinated and sulfonated intermediates?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal .

Advanced: How to investigate the compound’s potential as a kinase inhibitor via structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding affinities with kinase active sites (e.g., EGFR or VEGFR).

- SAR Libraries: Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine) and test inhibitory activity in vitro.

- Biological Assays: Measure IC₅₀ values using fluorescence-based kinase activity assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.